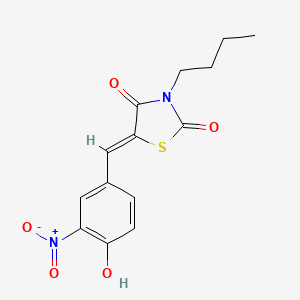![molecular formula C24H27ClN2O6 B4023276 3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B4023276.png)
3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione
Descripción general
Descripción
This compound belongs to a class of organic molecules known for their intricate synthesis processes and diverse applications. Its structure suggests potential activity in organic electronics, photoluminescence, and possibly as intermediates in pharmaceutical synthesis. The compound's synthesis and properties can be inferred from related research on pyrrole-2,5-dione derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives often involves acylation, condensation, and cyclization reactions. For example, pyrrolidine-2,4-diones, which share a similar pyrrole core, can be synthesized from α-amino acid esters through condensation with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis-decarboxylation (Jones et al., 1990). Such methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structure of pyrrolidine-2,5-dione derivatives is often characterized using X-ray diffraction, revealing the arrangement of atoms within the crystal lattice and the molecule's geometry. For instance, the study of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione provided detailed insights into the molecule's rigid rings and intramolecular hydrogen bonding (Ratajczak-Sitarz et al., 1990). Similar analytical techniques could elucidate the molecular structure of the target compound.
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions, which alter their chemical structure and properties. These reactions are crucial for further functionalizing the molecule for specific applications. For example, the reaction of 1H-pyrrol-2,3-diones with acetonitriles and dimedone to form substituted spiro[chromene-4,3′-pyrrole] derivatives demonstrates the reactivity of the pyrrole core and its potential for creating complex molecules (Dmitriev et al., 2011).
Physical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives, such as solubility, melting point, and photoluminescence, are influenced by their molecular structure. Studies on similar compounds reveal that substituents on the pyrrole ring significantly affect these properties, making them valuable for designing materials with desired characteristics for specific applications. The incorporation of phenyl and methoxy groups, for example, has been shown to affect the solubility and electronic properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties of pyrrole-2,5-dione derivatives, including reactivity, stability, and electrochemical behavior, are crucial for their application in organic synthesis, electronics, and materials science. For instance, the electrochemical polymerization of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives shows promise for creating materials with unique optical and electronic properties, influenced by the substitution pattern on the pyrrole core (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O6/c1-30-17-7-5-15(13-19(17)32-3)9-11-26-22-21(25)23(28)27(24(22)29)12-10-16-6-8-18(31-2)20(14-16)33-4/h5-8,13-14,26H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMJDQNQLKXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-butyl-5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023207.png)

![2,4-dichloro-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4023217.png)
![1-benzoylpropyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4023224.png)


![ethyl 2-[(anilinocarbonothioyl)amino]-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4023231.png)
![N-(4-fluorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4023235.png)
![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B4023246.png)
![3-(3,4-dimethylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4023263.png)
![ethyl 4-[6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4023269.png)
![methyl [(3-benzyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4023287.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4023291.png)